molecular formula C11H13N3O5 B12446973 Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

Cat. No.: B12446973
M. Wt: 267.24 g/mol
InChI Key: YFAHQRKTIJVAJB-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is an organic compound with the molecular formula C11H13N3O5. It is a derivative of hydrazine and contains a nitrophenyl group, making it a compound of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate typically involves the reaction of methyl acetoacetate with 2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate involves its interaction with biological molecules. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-{4-nitrophenyl}hydrazino)-4-oxobutanoate
  • Methyl 4-[2-(2-nitrophenyl)hydrazino]-4-oxobutanoate

Uniqueness

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate is unique due to its specific structural features, including the presence of both a nitrophenyl and a hydrazinyl group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research.

Biological Activity

Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate, a compound with the CAS number 304481-02-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

  • Molecular Formula : C₁₁H₁₃N₃O₅
  • Molecular Weight : 267.24 g/mol
  • Boiling Point : Approximately 389.4 °C (predicted) .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Hydrazone : Reaction of 2-nitrobenzaldehyde with hydrazine hydrate.
  • Condensation with Methyl Acetoacetate : The hydrazone is then reacted with methyl acetoacetate under acidic conditions to form the final product.
  • Purification : Techniques such as recrystallization and chromatography are used to ensure purity .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing hydrazine moieties have been shown to inhibit cancer cell proliferation in various in vitro studies. A notable study reported an IC₅₀ value of 0.058 µM against T47D breast cancer cells, indicating strong antitumor activity .

The proposed mechanism of action for this compound involves:

  • Interference with Enzymatic Pathways : The nitrophenyl group may facilitate electron transfer reactions that modulate enzyme activity.
  • Hydrogen Bonding : The hydrazine component can form hydrogen bonds with biological macromolecules, potentially altering their function and leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is necessary to fully elucidate its spectrum of activity and mechanism .

Study on Antitumor Effects

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several hydrazine derivatives, including this compound, against different cancer cell lines. The results demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, reinforcing its potential as an anticancer agent .

Evaluation of Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity, suggesting that structural modifications could enhance its potency .

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate

InChI

InChI=1S/C11H13N3O5/c1-19-11(16)7-6-10(15)13-12-8-4-2-3-5-9(8)14(17)18/h2-5,12H,6-7H2,1H3,(H,13,15)

InChI Key

YFAHQRKTIJVAJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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